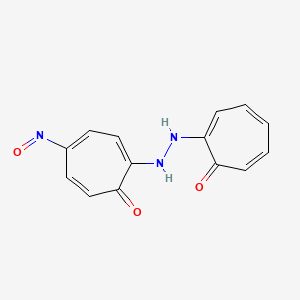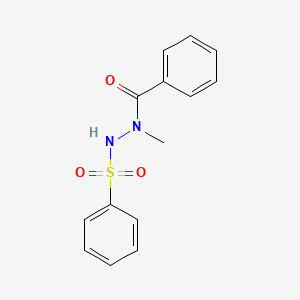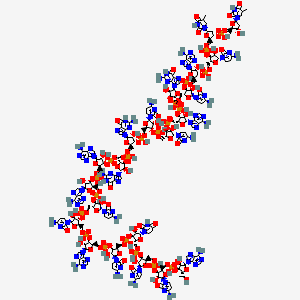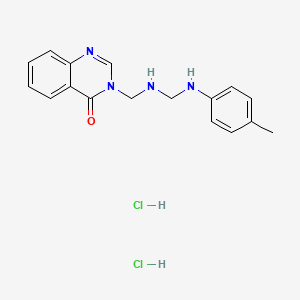
4(3H)-Quinazolinone, 3-(((((4-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(((((4-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride is a complex organic compound that belongs to the quinazolinone family. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial processes. Its unique structure allows it to interact with different biological targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(((((4-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: This can be achieved through nucleophilic substitution reactions, where the quinazolinone core is reacted with 4-methylphenyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 3-(((((4-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, bases, acids, solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-(((((4-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-(((((4-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Eigenschaften
CAS-Nummer |
75159-29-4 |
|---|---|
Molekularformel |
C17H20Cl2N4O |
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
3-[[(4-methylanilino)methylamino]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C17H18N4O.2ClH/c1-13-6-8-14(9-7-13)19-10-18-11-21-12-20-16-5-3-2-4-15(16)17(21)22;;/h2-9,12,18-19H,10-11H2,1H3;2*1H |
InChI-Schlüssel |
LVGXQDIIBJWUSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NCNCN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


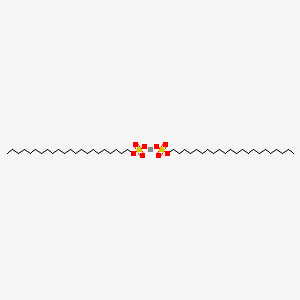
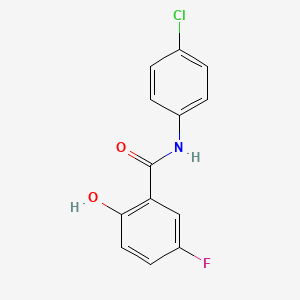
![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
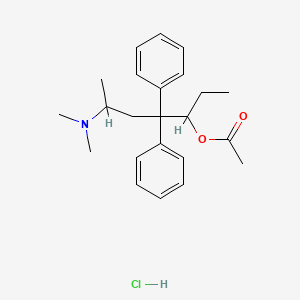
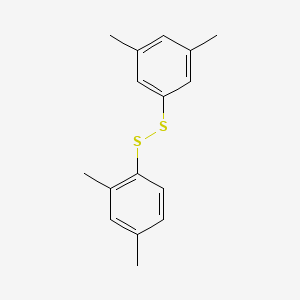

![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)

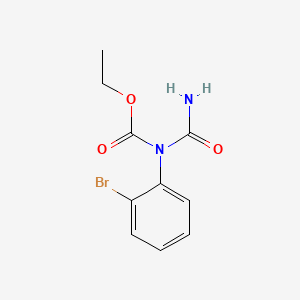
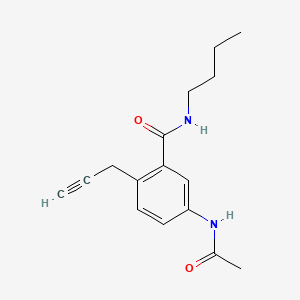
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
